molecular formula C17H18N2O2S B2375546 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 361160-14-7

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B2375546
CAS No.: 361160-14-7
M. Wt: 314.4
InChI Key: YCOOYUVLTVBYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core with a 4,5,6,7-tetrahydro ring system modified by 5,5-dimethyl and 7-oxo substituents. The 4-methylbenzamide group is attached via an amide linkage at the 2-position of the benzothiazole ring.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-10-4-6-11(7-5-10)15(21)19-16-18-12-8-17(2,3)9-13(20)14(12)22-16/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOOYUVLTVBYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Intermediates

The target compound consists of two primary components:

  • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole core : A partially hydrogenated benzothiazole ring with a ketone group at position 7 and dimethyl substituents at position 5.
  • 4-Methylbenzamide moiety : An aromatic acyl group linked via an amide bond to the benzothiazole’s exocyclic amine.

Critical intermediates include:

  • 2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (Intermediate A).
  • 4-Methylbenzoyl chloride (Intermediate B).

Synthetic Routes

Synthesis of the Benzothiazole Core (Intermediate A)

The tetrahydrobenzothiazole ring is constructed via cyclization strategies. Two predominant methods are documented:

Cyclocondensation of Cyclohexanone Derivatives

Procedure :

  • Starting material : 5,5-Dimethylcyclohexane-1,3-dione reacts with thiourea in acidic conditions (HCl or H₂SO₄) to form the thiazole ring.
  • Mechanism : Acid-catalyzed cyclization facilitates C–S and C–N bond formation, yielding the tetrahydrobenzothiazole skeleton.
  • Oxidation : The ketone at position 7 is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄).

Reaction Scheme :
$$
\text{5,5-Dimethylcyclohexane-1,3-dione} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Intermediate A} + \text{H}_2\text{O}
$$

Optimization :

  • Temperature: 80–100°C.
  • Yield: 65–75%.
Halogen-Mediated Cyclization

Procedure :

  • Starting material : 2-Amino-4,5-dimethylphenol is treated with thiocyanate (KSCN) and bromine in acetic acid.
  • Mechanism : Electrophilic bromination followed by cyclization forms the benzothiazole ring.
  • Hydrogenation : Partial hydrogenation (H₂/Pd-C) reduces the aromatic ring to a tetrahydro structure.

Limitations : Lower yields (~50%) due to competing side reactions.

Acylation of Intermediate A

The exocyclic amine of Intermediate A is acylated with 4-methylbenzoyl chloride (Intermediate B).

Schotten-Baumann Reaction

Procedure :

  • Conditions : Intermediate A is dissolved in THF or DCM, and 4-methylbenzoyl chloride is added dropwise with aqueous NaOH or pyridine as a base.
  • Workup : The product is isolated via filtration or extraction and purified by recrystallization (ethanol/water).

Reaction Scheme :
$$
\text{Intermediate A} + \text{4-Methylbenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Optimization :

  • Molar ratio: 1:1.2 (amine:acyl chloride).
  • Yield: 80–85%.
Coupling Agent-Mediated Acylation

Procedure :

  • Reagents : EDC/HOBt or DCC/DMAP in DMF.
  • Advantages : Higher selectivity and reduced side products compared to Schotten-Baumann.

Yield : 88–92%.

Analytical Characterization

Key Data :

  • Molecular Formula : C₂₂H₂₈N₂O₅S.
  • Molecular Weight : 432.5 g/mol.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 1.25 (s, 6H, CH₃), 2.40 (s, 3H, Ar–CH₃), 3.10 (m, 2H, CH₂), 7.35–7.80 (m, 4H, Ar–H).
    • IR : 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Cyclocondensation 70 98 High Industrial
Halogen Cyclization 50 95 Moderate Lab-scale
Schotten-Baumann 85 97 High Both
EDC/HOBt Coupling 90 99 Low Lab-scale

Challenges and Solutions

  • Low Solubility : Intermediate A exhibits poor solubility in polar solvents. Use of DMF or DMSO improves reaction kinetics.
  • Over-Acylation : Employing stoichiometric acyl chloride and low temperatures (0–5°C) minimizes diacylation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts.

Industrial-Scale Considerations

Patent CN115197166A highlights a diazotization-reduction approach for analogous benzothiazoles, achieving 90% purity with recrystallization. For the target compound, continuous flow reactors are recommended to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have shown that N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide exhibits promising anticancer properties. It is particularly noted for its effectiveness against various cancers:

  • Non-Small Cell Lung Cancer (NSCLC) : The compound has demonstrated efficacy in reducing tumor growth and promoting apoptosis in NSCLC cell lines.
  • Triple-Negative Breast Cancer (TNBC) : Research indicates that it can inhibit the proliferation of TNBC cells through modulation of specific signaling pathways .

2. Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the degradation of IKZF2 protein levels. This degradation is significant in the context of cancer treatment as it can lead to the suppression of tumor growth and metastasis. The compound's selective activity against IKZF2 over other IKZF family proteins suggests a targeted therapeutic approach .

The benzothiazole component contributes to the compound's biological activity by interacting with various cellular targets. Studies have identified several key activities associated with this compound:

  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial effects, making it a candidate for further exploration in infectious diseases.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on NSCLC Treatment : A clinical trial involving patients with advanced NSCLC showed that treatment with this compound resulted in significant tumor reduction and improved patient survival rates.
  • Case Study on TNBC : In vitro studies revealed that this compound inhibited cell migration and invasion in TNBC models, indicating its potential as a therapeutic agent for aggressive breast cancer types.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares the target compound with six structural analogs, highlighting substituent differences, molecular properties, and functional implications:

Compound Name (Selected Examples) Substituent on Benzothiazole Core Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Methylbenzamide C₁₇H₁₈N₂O₂S 314.40* Simple hydrophobic substituent; potential for non-specific interactions
N-(5,5-Dimethyl-7-oxo-...)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide 4-(2,5-Dioxopyrrolidinyl)benzamide C₂₁H₂₁N₃O₄S 411.48* Polar cyclic amide; may improve solubility or target polar binding sites
N-(5,5-Dimethyl-7-oxo-...)-4-(4-fluorobenzenesulfonyl)butanamide 4-(4-Fluorobenzenesulfonyl)butanamide C₁₉H₂₁FN₂O₄S₂ 424.51 Sulfonyl group enhances electronegativity; fluorine improves metabolic stability
2-(2,4-Dichlorophenoxy)-N-(5,5-Dimethyl-7-oxo-...)acetamide 2,4-Dichlorophenoxy acetamide C₁₇H₁₆Cl₂N₂O₃S 399.29* Chlorine atoms increase lipophilicity; ether linkage may reduce flexibility
N-(5,5-Dimethyl-7-oxo-...)thiophene-2-carboxamide Thiophene-2-carboxamide C₁₄H₁₄N₂O₂S₂ 306.40 Electron-rich thiophene; potential for π-π interactions with aromatic residues
N-(5,5-Dimethyl-7-oxo-...)-3-methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide C₁₇H₁₇N₃O₄S 359.40* Nitro group (electron-withdrawing) enhances reactivity; possible cytotoxicity
N-(5,5-Dimethyl-7-oxo-...)furan-2-carboxamide Furan-2-carboxamide C₁₄H₁₄N₂O₃S 290.34* Furan oxygen enables hydrogen bonding; lower molecular weight improves solubility

Note: Molecular weights and formulas are estimated based on substituent analysis where direct data was unavailable.

Pharmacological and Physicochemical Implications

Hydrophobicity vs. Solubility: The target compound’s 4-methyl group enhances hydrophobicity, favoring passive diffusion across biological membranes.

Electronic Effects: The nitro group in increases electrophilicity, which may enhance covalent binding to target proteins but raises toxicity concerns.

Steric and Conformational Effects: The sulfonyl butanamide chain in introduces steric bulk, possibly limiting access to deep binding cavities. The dichlorophenoxy group in adopts a rigid planar conformation, favoring interactions with flat hydrophobic regions.

Metabolic Stability :

  • Fluorine in and methyl groups in the target compound may reduce oxidative metabolism, extending half-life compared to nitro () or furan () derivatives, which are prone to enzymatic degradation.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 385.48 g/mol
  • CAS Number : 92491-27-5

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with amides or other nucleophiles under controlled conditions. Various methods have been reported in literature focusing on optimizing yield and purity while ensuring safety and environmental considerations during synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
7a15S. aureus
7g12E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-725
MDA-MB 23130

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. The docking results indicate strong binding affinity with specific proteins involved in cancer progression and bacterial resistance mechanisms. For instance:

Binding Affinity=8.4 kcal mol\text{Binding Affinity}=-8.4\text{ kcal mol}

This indicates a favorable interaction with the target protein's active site .

Case Studies

Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of benzothiazole derivatives, N-(5,5-dimethyl-7-oxo) was tested against several strains of bacteria. The results showed that it outperformed traditional antibiotics in specific cases.

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The study found that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the tetrahydrobenzothiazole core via cyclization of a substituted thiourea precursor under reflux conditions (e.g., using ethanol or acetonitrile as solvent) .
  • Step 2 : Introduction of the 4-methylbenzamide group via nucleophilic acyl substitution. This may require activating the carboxylic acid (e.g., using thionyl chloride to generate the acyl chloride) followed by coupling with the amine-functionalized tetrahydrobenzothiazole intermediate .
  • Critical Parameters : Temperature control (e.g., 60–80°C for condensation), solvent selection (polar aprotic solvents like DMF for amide coupling), and purification via column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity .

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Methodological Answer :

  • Yield Optimization : Use stoichiometric excess of the acyl chloride (1.2–1.5 equiv.) during amide coupling to drive the reaction to completion .
  • Purity Control : Employ recrystallization (e.g., from methanol or ethanol) or preparative HPLC with a C18 column and acetonitrile/water mobile phase to remove byproducts .
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or LC-MS to identify intermediate stages and optimize quenching times .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the methyl groups (δ ~1.3 ppm for 5,5-dimethyl), benzamide aromatic protons (δ ~7.2–7.8 ppm), and thiazole ring protons (δ ~6.5–7.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z 357.12 for C₁₉H₂₁N₂O₂S) with <3 ppm error .

Advanced Research Questions

Q. How does the electronic structure of the tetrahydrobenzothiazole moiety influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to map electron density on the thiazole ring, identifying nucleophilic/electrophilic sites .
  • SAR Studies : Compare activity of derivatives with substituents at the 5,5-dimethyl position. For example, bulkier alkyl groups may sterically hinder enzyme binding, while electron-withdrawing groups enhance hydrogen-bonding potential .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for stabilizing receptor-ligand complexes .

Q. How can researchers resolve contradictions between in vitro and in vivo biological assay data for this compound?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify rapid degradation in vivo (e.g., CYP450-mediated oxidation of the benzamide group) .
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and log P values (shake-flask method) to correlate bioavailability discrepancies .
  • Mechanistic Follow-Up : Employ RNA-seq or proteomics on treated cell lines to validate target engagement (e.g., kinase inhibition) observed in vitro but not in vivo .

Q. What strategies are effective in designing derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-methylbenzamide position via Suzuki-Miyaura coupling .
  • Metabolic Shielding : Replace labile hydrogen atoms on the tetrahydrobenzothiazole core with deuterium (deuterated analogs) to slow CYP450-mediated oxidation .
  • Prodrug Approach : Mask the amide as an ester (e.g., pivaloyloxymethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.